Hexachlorodisiloxane (Cl3SiOSiCl3) is a colorless liquid at room temperature, belonging to the class of organosilicon compounds, specifically chlorosilanes. It serves as a crucial precursor in synthesizing various silicon-containing materials, including siloxanes, silicones, and silicon-based ceramics. [, , , , , , ] Its importance in scientific research stems from its versatility as a building block for constructing diverse molecular architectures with tailored properties.
Hexachlorodisiloxane can be synthesized through several methods, with the most common being the high-temperature oxidation of silicon tetrachloride. The reaction can be summarized as:
This reaction typically occurs at temperatures between 950°C and 970°C. In industrial settings, hexachlorodisiloxane is often produced by distilling mixtures containing hexachlorodisilane, where careful control of water content is crucial to ensure high purity—generally maintained below 10 parts per billion by weight .
The molecular structure of hexachlorodisiloxane features two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three chlorine atoms. This arrangement results in a symmetrical configuration that contributes to its chemical properties. The bond angles and lengths within the molecule are critical for understanding its reactivity and interactions with other compounds. The silicon-oxygen bond length is approximately 1.63 Å, while the silicon-chlorine bond length is about 1.86 Å .
Hexachlorodisiloxane undergoes various chemical reactions, including hydrolysis, decomposition, and fluorination:
These reactions highlight hexachlorodisiloxane's versatility as a precursor in synthesizing other organosilicon compounds .
The mechanism of action for hexachlorodisiloxane primarily involves hydrolysis and subsequent polymerization upon exposure to moisture. The hydrolysis process results in the formation of silicon dioxide and hydrochloric acid, which can further react to create complex silicon-oxygen networks essential for durable coatings in industrial applications.
The resulting silicon dioxide forms a stable protective layer on silicon surfaces, enhancing their durability against environmental degradation .
Hexachlorodisiloxane exhibits several notable physical and chemical properties:
These properties make hexachlorodisiloxane suitable for various applications in both research and industry .
Hexachlorodisiloxane has diverse applications across several fields:
Its ability to modify surface properties makes it valuable in developing advanced materials for electronics and coatings .
Hexachlorodisiloxane, systematically named trichloro(trichlorosilyloxy)silane, is assigned the CAS Registry Number 14986-21-1 and the molecular formula Cl₆OSi₂. Its structure consists of two silicon atoms bridged by an oxygen atom, with each silicon bonded to three chlorine atoms, yielding a tetrahedral geometry at both silicon centers. The molecule adopts a gauche configuration due to steric repulsion between chlorine atoms, with a Si-O-Si bond angle of approximately 130–140°—broader than the typical tetrahedral angle of 109.5°. This structural feature arises from oxygen's smaller van der Waals radius compared to methyl groups in analogous disiloxanes [3] [5] [7].
Table 1: Structural Parameters of Hexachlorodisiloxane
Property | Value | Comparison to Analogues |
---|---|---|
Si-O Bond Length | 159 pm | Shorter than Si-Si (234 pm) |
Si-Cl Bond Length | 202 pm | Longer than C-Cl (177 pm) |
Si-O-Si Bond Angle | 130–140° | Wider than C-O-C (111°) |
Cl-Si-Cl Bond Angle | ~109° | Near-tetrahedral |
Molecular Symmetry | C₂ᵥ | Symmetrical ether linkage |
The compound's high reactivity stems from the polarity of the Si-Cl bonds (Si δ⁺, Cl δ⁻) and the nucleophilicity of the siloxane oxygen. The Si-O bond energy (798 kJ/mol) significantly exceeds that of Si-Cl (456 kJ/mol), rendering the chlorine atoms labile while maintaining siloxane backbone stability. This dichotomy enables controlled functionalization [7] [9].
Hexachlorodisiloxane's synthesis emerged from foundational 19th-century organosilicon research. In 1863, Charles Friedel and James Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) by reacting silicon tetrachloride with diethylzinc—a landmark demonstrating silicon-carbon bond formation. Although not producing Hexachlorodisiloxane directly, their work established principles for subsequent chlorosilane chemistry [4] [7].
The compound was first isolated during early 20th-century investigations into chlorosilane oxidation. A practical synthesis was developed via high-temperature (950–970°C) oxidation of silicon tetrachloride:
2 SiCl₄ + O₂ → (SiCl₃)₂O + Cl₂
This method exploited silicon tetrachloride’s availability from the direct process (silicon + methyl chloride), commercialized by Eugene Rochow in 1945. Hexachlorodisiloxane’s significance grew as a precursor to silicones, facilitating the production of dichlorosilane monomers through redistribution reactions [3] [4]:
2 (SiCl₃)₂O → SiO₂ + 3 SiCl₄
Table 2: Key Historical Milestones
Year | Event | Researchers/Entities |
---|---|---|
1863 | First Si-C bond synthesis | Friedel and Crafts |
1904 | Term "silicone" coined | Kipping |
1940s | Industrial chlorosilane processes | Rochow (GE), Hyde (Corning) |
1955 | Systematic study of chlorodisiloxane chemistry | Andrianov (Soviet Academy) |
Post-1950, research expanded its applications in non-aqueous solvents, capitalizing on its stability in media like sulfuric acid—a property contrasting with its rapid hydrolysis in water [1] [5].
Hexachlorodisiloxane serves as a versatile synthon (building block) in organosilicon synthesis due to its dual functionality: the siloxane bridge provides thermal stability, while chlorine atoms permit nucleophilic substitution. Key roles include:
Table 3: Characteristic Reactions of Hexachlorodisiloxane
Reaction Type | Reagents | Primary Products | Application |
---|---|---|---|
Halogen Exchange | SbF₃ | (SiF₃)₂O | Fluorinated silicones |
Ammonolysis | NH₃ | [(CH₃)₂N]₃SiOSi[N(CH₃)₂]₃ | Heat-resistant resins |
Alkanolysis | ROH | Cl₃₋ₓ(OR)ₓSiOSi(OR)ₓCl₃₋ₓ | Crosslinking agents |
Grignard Reaction | R-MgBr | R₆₋ₓClₓSiOSiClₓR₆₋ₓ | Organofunctional silicones |
The compound’s stability in sulfuric acid (unlike carbon-based scaffolds) highlights its niche in non-aqueous solvent chemistry. This property enables reactions impossible in water, such as Friedel-Crafts-like silane condensations [1] [7]. Industrial processes exploit its reactivity to manufacture:
In research, Hexachlorodisiloxane facilitates silicon-heteroatom bond formation (e.g., Si-N, Si-S) inaccessible through direct silane routes. Its balanced reactivity—more manageable than silicon tetrachloride yet more versatile than disilanes—cements its role as a cornerstone in silicon chemistry [5] [7].
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